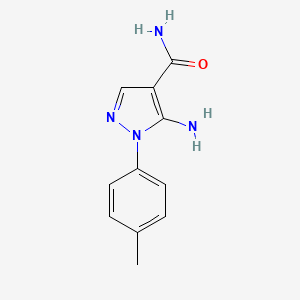

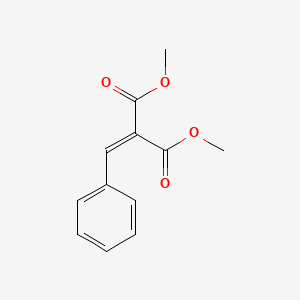

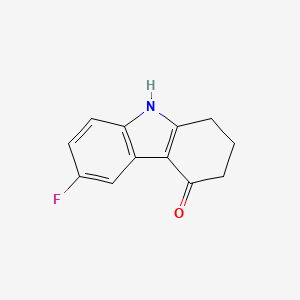

6-氟-1,2,3,9-四氢-4H-咔唑-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of carbazole derivatives, including compounds similar to “6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one,” involves complex organic reactions. These compounds are often synthesized through methods such as Friedel–Crafts acylation, which has been used for related carbazole compounds like 1-(4-Fluorobenzoyl)-9H-carbazole, starting from 9H-carbazole and 4-fluorobenzonitrile. This method allows for the introduction of fluorine atoms and various substituents to the carbazole core, indicating a versatile approach to synthesizing a wide range of fluorinated carbazole derivatives (Laube et al., 2022).

Molecular Structure Analysis The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety with various substituents that influence the compound's properties. For instance, single-crystal X-ray diffraction analysis is a common technique to unambiguously reveal the molecular structure of such compounds, providing detailed insight into their conformation and electronic structure (Laube et al., 2022).

Chemical Reactions and Properties Carbazole derivatives engage in a variety of chemical reactions, including photophysical processes and interactions with light. For instance, compounds like 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene have been studied for their applications as organophotocatalysts due to their excellent redox window, good chemical stability, and broad applicability. These properties make them attractive for various organic reactions, highlighting the reactivity and functional versatility of carbazole derivatives (Shang et al., 2019).

Physical Properties Analysis The physical properties of carbazole derivatives, such as fluorescence and solvatochromism, are significantly influenced by their molecular structure. Studies on compounds like 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO) have shown that these compounds are sensitive to solvent polarity, exhibiting distinct behaviors in various solvents. This sensitivity is much higher in the electronic excited state, as observed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).

科学研究应用

衍生物的光物理学

Ghosh等人(2013年)的研究讨论了与6-氟-1,2,3,9-四氢-4H-咔唑-4-酮相关的化合物的光物理特性。这些化合物在溶剂极性方面表现出敏感性,特别是在其电子激发态下,通过稳态和时间分辨荧光实验观察到。这项研究对于了解各种溶剂中类似化合物的荧光性质至关重要(Ghosh, Mitra, Saha, & Basu, 2013)。

光催化转化

Shang等人(2019年)回顾了与6-氟-1,2,3,9-四氢-4H-咔唑-4-酮相关的荧光物质1,2,3,5-四(咔唑-9-基)-4,6-二氰基苯在光催化转化中的应用。这种化合物在各种有机反应中作为强有机光催化剂,为类似荧光物质的光催化潜力提供了见解(Shang, Lu, Cao, Liu, He, & Yu, 2019)。

比色/荧光探针

Zhao等人(2012年)合成了带有周围咔唑侧链的芴寡聚物,展示了其对碘离子的高荧光猝灭灵敏度和选择性。这项研究突出了咔唑衍生物在开发敏感的比色和荧光探针方面的潜力,这可能延伸到6-氟-1,2,3,9-四氢-4H-咔唑-4-酮衍生物(Zhao, Yao, Zhang, & Ma, 2012)。

合成和抗微生物及抗癌活性评价

Al-Trawneh等人(2010年)合成了6-氟-4-氧代吡啶并[2,3-a]咔唑的衍生物,并对其抗微生物和抗增殖活性进行了评价。这项研究的相关性在于探索这类化合物的治疗潜力,暗示了在开发新型化疗药物方面的应用(Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010)。

解离常数的测定

Zhang等人(2009年)利用紫外吸收光谱法测定了1,2,3,9-四氢-4H-咔唑-4-酮的解离常数。这项研究对于了解该化合物在不同溶剂环境中的化学行为具有重要意义(Zhang, Zhang, Tang, & Zhou, 2009)。

还原环化合成

Qiu等人(2018年)探讨了对邻硝基芳基-α,β-不饱和醛和酮进行还原环化,合成1,2,3,9-四氢-4H-咔唑-4-酮。这项研究有助于咔唑衍生物的合成化学,提供了创造新结构的方法(Qiu,Dlugosch,Liu,Khan,Ward,Lan和Banwell,2018)。

合成新型咔唑衍生物

He和Zhu(2005年)对氟烷磺酰叠氮化物与咔唑衍生物的反应进行了详细研究,导致意外产物的形成。这项研究提供了关于合成途径和在处理类似化合物时可能发生的意外反应的见解,如6-氟-1,2,3,9-四氢-4H-咔唑-4-酮(He & Zhu, 2005)。

属性

IUPAC Name |

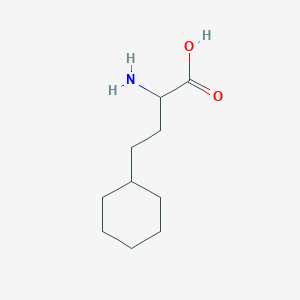

6-fluoro-1,2,3,9-tetrahydrocarbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNURGTUVSLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319512 |

Source

|

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

CAS RN |

88368-12-1 |

Source

|

| Record name | NSC346509 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。